molecular formula C19H16N2O3S B2815354 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 899735-60-5

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2815354
CAS No.: 899735-60-5
M. Wt: 352.41
InChI Key: RXFVZLUJHDSBOY-UHFFFAOYSA-N
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Description

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted at position 1 with a thiophene-2-carbonyl group and at position 6 with a furan-2-carboxamide moiety. The tetrahydroquinoline scaffold is pharmacologically significant due to its conformational flexibility and ability to interact with biological targets such as nitric oxide synthase (NOS) isoforms .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(16-5-2-10-24-16)20-14-7-8-15-13(12-14)4-1-9-21(15)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVZLUJHDSBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the condensation of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity. Common reagents used in the synthesis include acyl chlorides, thiophene derivatives, and furan carboxamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Compounds Identified in Evidence

N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70): Substituents: Thiophene-2-carboximidamide (instead of carboxamide) and piperidin-4-yl at position 1. Properties: Synthesized via HCl salt formation (72.6% yield, HPLC purity >95%); enhanced solubility due to dihydrochloride form . Biological Activity: Tested in NOS inhibition assays; likely exhibits selectivity for iNOS over eNOS/nNOS, a common trait in tetrahydroquinoline derivatives .

N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide: Substituents: Acetyl, methyl, and phenyl groups on the tetrahydroquinoline core; furan-2-carboxamide at position 4. Properties: Increased steric bulk may reduce metabolic clearance but lower solubility compared to the target compound .

N-(2-Nitrophenyl)thiophene-2-carboxamide (): Substituents: Nitrophenyl group instead of tetrahydroquinoline. Structural Insights: Dihedral angles between aromatic rings (13.53°–16.07°) influence packing and intermolecular interactions. Replacing thiophene with furan in analogs alters hydrogen-bonding patterns (e.g., C–H⋯O vs. C–H⋯S) .

Key Observations :

  • Salt Formation : Dihydrochloride derivatives (e.g., Compound 70) improve solubility, a strategy applicable to the target compound for pharmacokinetic optimization .
  • Purity : All analogs in –2 achieved >95% HPLC purity, emphasizing rigorous synthetic protocols .

Structural and Crystallographic Insights

  • Dihedral Angles : In thiophene-carboxamide analogs, smaller dihedral angles (8.50°–13.53°) between aromatic rings favor planar conformations, enhancing π-π stacking with biological targets .

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